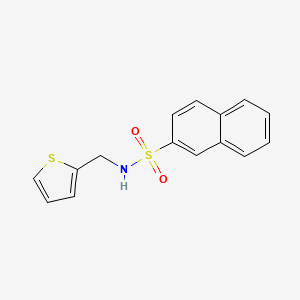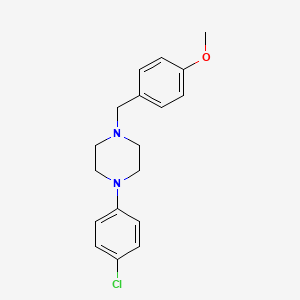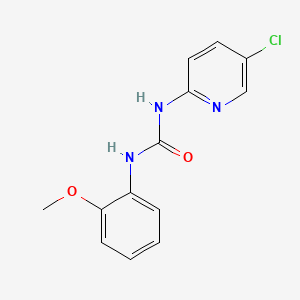
N-(2-thienylmethyl)-2-naphthalenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-thienylmethyl)-2-naphthalenesulfonamide, commonly known as TNS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TNS is a fluorescent dye that has been widely used in biochemical and physiological studies to detect protein conformational changes, protein-ligand interactions, and protein-protein interactions.
作用機序
The mechanism of action of TNS involves its binding to hydrophobic pockets in proteins, which results in a significant increase in fluorescence intensity. TNS binds to the tryptophan residues in proteins, which are known to be located in hydrophobic pockets. The binding of TNS to tryptophan residues results in a change in the local environment, which leads to an increase in fluorescence intensity.
Biochemical and Physiological Effects:
TNS has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that has been widely used in biochemical and physiological studies.
実験室実験の利点と制限
The advantages of using TNS in lab experiments include its high sensitivity, low cost, and ease of use. TNS is a highly sensitive fluorescent probe that can detect changes in protein conformational changes, protein-ligand interactions, and protein-protein interactions. It is also a low-cost probe that is readily available in the market. The limitations of using TNS in lab experiments include its limited applicability to certain proteins and its potential interference with other fluorescent probes.
将来の方向性
There are numerous future directions for the use of TNS in scientific research. One direction is the development of new fluorescent probes that can be used in conjunction with TNS to study protein conformational changes and protein-ligand interactions. Another direction is the application of TNS in the study of protein-protein interactions in living organisms. The development of new techniques for the detection and quantification of TNS in biological samples is also an area of future research.
合成法
The synthesis of TNS involves the reaction of 2-naphthalenesulfonyl chloride with 2-thienylmethanol in the presence of a base, such as triethylamine. The reaction yields TNS as a yellow powder, which is then purified by recrystallization.
科学的研究の応用
TNS has been widely used in scientific research as a fluorescent probe to study protein conformational changes, protein-ligand interactions, and protein-protein interactions. TNS binds to hydrophobic pockets in proteins and undergoes a significant increase in fluorescence intensity upon binding. This property of TNS has been utilized to study protein conformational changes, such as the folding and unfolding of proteins, and to measure the binding affinity of ligands to proteins.
特性
IUPAC Name |
N-(thiophen-2-ylmethyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S2/c17-20(18,16-11-14-6-3-9-19-14)15-8-7-12-4-1-2-5-13(12)10-15/h1-10,16H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYGLIYSCZJQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(2,3-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5886745.png)



![N-[4-(diethylamino)-2-methylphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5886772.png)



![ethyl 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5886792.png)
![3-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5886793.png)
![2-[(3-methylbenzyl)thio]-4,6-pyrimidinediamine](/img/structure/B5886799.png)
